1,1,1-Trimethyldisilane synthesis from trimethylchlorosilane
1,1,1-Trimethyldisilane synthesis from trimethylchlorosilane
An In-Depth Technical Guide to the Synthesis of 1,1,1-Trimethyldisilane from Trimethylchlorosilane
Introduction: The Utility of the Si-Si Bond
1,1,1-Trimethyldisilane, a member of the organodisilane family, is a valuable reagent and intermediate in modern chemistry. Its significance lies in the reactive silicon-silicon bond, which can be selectively cleaved to introduce a trimethylsilyl group ((CH₃)₃Si-) onto various substrates. This process, known as silylation, is a cornerstone of synthetic organic chemistry, materials science, and drug development. The trimethylsilyl group can act as a versatile protecting group for sensitive functionalities, enhance the volatility of compounds for analytical purposes like gas chromatography, and serve as a precursor for more complex organosilicon structures. This guide provides a comprehensive overview of the principal method for synthesizing 1,1,1-trimethyldisilane: the reductive coupling of trimethylchlorosilane.
Core Synthesis Strategy: Reductive Coupling via Wurtz-Type Reaction
The most direct and established method for forming a silicon-silicon bond from a chlorosilane precursor is through a reductive coupling reaction, analogous to the classic Wurtz or Wurtz-Fittig reaction in organic chemistry.[1][2][3] In this process, an active metal, typically an alkali metal like sodium, is used to dehalogenate two molecules of trimethylchlorosilane, facilitating the formation of a new Si-Si bond.
Mechanistic Rationale and Experimental Causality
The reaction proceeds by the reduction of trimethylchlorosilane with two equivalents of sodium metal to yield 1,1,1-trimethyldisilane (often as a component of a mixture including hexamethyldisilane) and sodium chloride as a byproduct.
2 (CH₃)₃SiCl + 2 Na → (CH₃)₃Si-Si(CH₃)₃ + 2 NaCl (Note: This shows the formation of hexamethyldisilane, the symmetrically coupled product. The synthesis of 1,1,1-trimethyldisilane specifically involves a related pathway, often starting with a mixture of chlorosilanes).
The mechanism, while not investigated with modern techniques for this specific reaction, is believed to proceed through one of two primary pathways, mirroring the debate in the Wurtz-Fittig reaction.[4][5]
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Radical Pathway: Sodium metal donates a single electron to the trimethylchlorosilane molecule, leading to the formation of a trimethylsilyl radical ((CH₃)₃Si•) and sodium chloride. Two of these radicals then couple to form the Si-Si bond.
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Ionic Pathway: A two-electron transfer from sodium atoms can lead to the formation of a highly reactive silyl anion intermediate, specifically the trimethylsilylsodium compound ((CH₃)₃SiNa).[4][5] This potent nucleophile then attacks a second molecule of trimethylchlorosilane in an Sₙ2-type reaction at the silicon center, displacing the chloride ion to form the disilane product.
The evidence for both mechanisms exists, and the predominant pathway may depend on specific reaction conditions.[5]
Expert Insights on Experimental Design:
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Choice of Reducing Agent: Sodium is the most common reducing agent due to its high reactivity and cost-effectiveness. It is often used as a fine dispersion or as molten sodium to maximize the surface area available for reaction.[1] Other alkali metals like lithium or potassium can also be used, but their reactivity and cost profiles differ.
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Solvent System: The reaction must be conducted under strictly anhydrous and aprotic conditions. Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are ideal because they are inert to sodium and can solvate the organosilicon intermediates to some extent. The presence of water or other protic sources would immediately quench the reactive intermediates and react violently with the sodium metal.
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Inert Atmosphere: The entire procedure must be carried out under an inert atmosphere, such as dry nitrogen or argon.[6][7] This is critical to prevent the highly reactive sodium metal and silyl intermediates from reacting with atmospheric oxygen and moisture.
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Temperature Control: The reaction is exothermic. The slow, controlled addition of trimethylchlorosilane to the sodium suspension is necessary to manage the reaction rate and prevent a dangerous temperature runaway. Cooling with an ice bath or a similar setup may be required.
Visualizing the Synthetic Workflow
The following diagram outlines the key stages in the synthesis and purification of disilanes from trimethylchlorosilane.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for Wurtz-type couplings of organosilicon compounds.[6] Caution: This reaction involves highly reactive and hazardous materials. It must be performed only by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials and Equipment:
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Three-necked round-bottom flask (500 mL)
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Reflux condenser
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Pressure-equalizing dropping funnel
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Mechanical or magnetic stirrer
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Heating mantle
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Inert gas line (Nitrogen or Argon) with bubbler
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Schlenk line or similar apparatus for handling air-sensitive reagents
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Distillation apparatus
Reagents:
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Sodium metal
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Trimethylchlorosilane ((CH₃)₃SiCl), freshly distilled
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Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
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Isopropanol
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Pentane, anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
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Deionized water
Procedure:
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Apparatus Preparation: All glassware must be rigorously flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.[7]
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Reaction Setup: Assemble the three-necked flask with the stirrer, reflux condenser (topped with an inert gas inlet), and the dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
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Reagent Charging: To the reaction flask, add anhydrous THF (250 mL). Carefully add sodium metal (e.g., 10.6 g, 0.46 mol), cut into small pieces or as a dispersion.
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Reactant Addition: Charge the dropping funnel with freshly distilled trimethylchlorosilane (e.g., 50 g, 0.46 mol). Begin vigorous stirring of the sodium/THF suspension. Add the trimethylchlorosilane dropwise to the flask at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask externally with a water bath.
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Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion. The mixture will typically form a grey or blue-grey slurry.[6]
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Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add isopropanol dropwise to quench any unreacted sodium metal. This is an exothermic process and may produce hydrogen gas; proceed with caution. Continue adding isopropanol until no more gas evolves.
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Workup - Hydrolysis: Slowly pour the reaction mixture into a beaker containing ice-cold water (400 mL) with stirring.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with pentane (3 x 100 mL). Combine the organic extracts.
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Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and the precipitated sodium chloride.
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Purification: Remove the bulk of the solvent using a rotary evaporator. The resulting crude liquid is then purified by fractional distillation under reduced pressure to yield the desired disilane product(s).[6][8]
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis. Yields can vary based on the purity of reagents and the strictness of anhydrous and anaerobic conditions.
| Parameter | Value / Compound | Notes |
| Reactant 1 | Trimethylchlorosilane | Must be pure and free of moisture. |
| Reactant 2 | Sodium Metal | High surface area (dispersion) is preferred. |
| Molar Ratio | ~1:1 (Si-Cl : Na) | A slight excess of sodium may be used. |
| Solvent | Anhydrous THF or Diethyl Ether | Must be rigorously dried. |
| Atmosphere | Nitrogen or Argon | Essential for safety and yield. |
| Reaction Temp. | Reflux (~66 °C for THF) | Controlled addition to manage exotherm. |
| Typical Yield | 60-80% | Highly dependent on experimental conditions. |
| Product B.P. | Hexamethyldisilane: 112-114 °C | The primary symmetric coupling product. |
Safety and Handling
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Trimethylchlorosilane: A volatile and flammable liquid. It is corrosive and reacts with moisture (including in the air and on skin) to produce hydrochloric acid (HCl). Handle only in a fume hood with gloves and safety glasses.[9]
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Sodium Metal: Extremely reactive and pyrophoric. It reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas and a corrosive base. Handle only under an inert liquid (like mineral oil) or an inert atmosphere.
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Anhydrous Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon storage and exposure to air. Always use freshly distilled or certified peroxide-free solvents.
References
-
Wikipedia. Wurtz–Fittig reaction. [Link]
-
SATHEE. Chemistry Wurtz Fittig Reaction. [Link]
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WikiMili. Wurtz–Fittig reaction. [Link]
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Organic Syntheses. tris(trimethylsilyl)silane. [Link]
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Vedantu. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. [Link]
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Online Organic Chemistry Tutor. Wurtz Reaction. [Link]
-
Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]
-
Organic Syntheses. [Link]
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